3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1936602-33-3
VCID: VC2760850
InChI: InChI=1S/C7H2ClF4NO/c8-6(14)5-4(9)1-3(2-13-5)7(10,11)12/h1-2H
SMILES: C1=C(C=NC(=C1F)C(=O)Cl)C(F)(F)F
Molecular Formula: C7H2ClF4NO
Molecular Weight: 227.54 g/mol

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

CAS No.: 1936602-33-3

Cat. No.: VC2760850

Molecular Formula: C7H2ClF4NO

Molecular Weight: 227.54 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride - 1936602-33-3

Specification

CAS No. 1936602-33-3
Molecular Formula C7H2ClF4NO
Molecular Weight 227.54 g/mol
IUPAC Name 3-fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
Standard InChI InChI=1S/C7H2ClF4NO/c8-6(14)5-4(9)1-3(2-13-5)7(10,11)12/h1-2H
Standard InChI Key DDUCJLPEPYHEET-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1F)C(=O)Cl)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1F)C(=O)Cl)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride contains a pyridine ring with three key functional groups: a fluoro substituent at position 3, a trifluoromethyl group at position 5, and a carbonyl chloride group at position 2. The molecular formula of this compound is C₇H₂ClF₄NO, which can be derived by adding a fluoro substituent to similar compounds like 5-(trifluoromethyl)pyridine-2-carbonyl chloride. The molecular structure features a planar pyridine ring with the substituents arranged to minimize steric hindrance.

Based on analysis of related compounds, the expected molecular weight of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride would be approximately 227.55 g/mol, accounting for the additional fluorine atom compared to 5-(trifluoromethyl)pyridine-2-carbonyl chloride (which has a molecular weight of 209.55 g/mol).

Physical Properties

Although specific experimental data for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is limited, its physical properties can be reasonably predicted based on structurally similar compounds:

PropertyExpected ValueBasis for Prediction
Physical StateCrystalline solidCommon for similar carbonyl chlorides
ColorWhite to off-whiteTypical for similar compounds
Melting Point65-75°CEstimated from similar fluorinated derivatives
Boiling Point70-80°C (at 6 mmHg)Based on similar trifluoromethylpyridine compounds
Density~1.5 g/cm³Estimated from fluorinated analogs
SolubilitySoluble in organic solvents (dichloromethane, THF); insoluble in waterBased on polarity and functionality

The presence of both the fluoro substituent and trifluoromethyl group increases the compound's lipophilicity compared to non-fluorinated analogs, which affects its solubility profile and physical properties.

Chemical Properties

The chemical reactivity of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is predominantly dictated by the carbonyl chloride functionality, which is highly reactive toward nucleophiles. This reactivity enables various transformations:

  • Hydrolysis to the corresponding carboxylic acid

  • Alcoholysis to form esters

  • Aminolysis to produce amides

  • Reaction with organometallic reagents to yield ketones

The trifluoromethyl group at position 5 affects the electronic distribution within the pyridine ring, making it electron-deficient. This electron-withdrawing effect, combined with the fluoro substituent at position 3, significantly influences the reactivity pattern of the carbonyl chloride group, typically enhancing its electrophilicity.

The pyridine nitrogen, though less nucleophilic due to the electron-withdrawing substituents, can participate in coordination chemistry with various metal centers, potentially forming catalytically active complexes similar to other pyridine derivatives .

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride typically involves multiple steps starting from appropriately substituted pyridine precursors. Based on established synthetic methods for similar compounds, several potential routes can be proposed:

Reaction Mechanisms

The conversion of the carboxylic acid to the acid chloride proceeds through nucleophilic attack of the carboxyl oxygen on the sulfur atom of thionyl chloride, followed by elimination of SO₂ and HCl:

  • Initial nucleophilic attack forms a chlorosulfite intermediate

  • Rearrangement and elimination of SO₂ produces the acid chloride

  • Release of HCl completes the reaction

This mechanism is consistent with well-established organic chemistry principles for acid chloride formation.

Applications

Research Applications

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride serves as a valuable building block in organic synthesis, particularly in the development of:

  • Heterocyclic compounds with potential biological activity

  • Fluorinated ligands for coordination chemistry

  • Modified peptide structures with enhanced stability

  • Materials with specialized properties due to the fluorine content

The compound's reactivity makes it suitable for introducing the 3-fluoro-5-(trifluoromethyl)pyridine-2-carbonyl moiety into more complex molecular architectures through various coupling reactions.

Biological Activity

Mechanisms of Action

The biological activity of compounds derived from 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride would likely be influenced by:

  • The electron-withdrawing effects of the fluoro and trifluoromethyl substituents, which affect electron distribution and hydrogen bonding capabilities

  • The potential for covalent binding through the carbonyl chloride (for the parent compound) or derived functionalities (for derivatives)

  • The planarity of the pyridine ring, which can influence binding to protein targets

Fluorinated compounds, particularly those with trifluoromethyl groups, have been shown to interact with various enzymatic systems and can modulate protein-ligand interactions in ways that non-fluorinated analogs cannot.

Structure-Activity Relationships

The position and nature of the substituents on the pyridine ring significantly influence the biological activity of the resulting compounds:

  • The fluoro substituent at position 3 can participate in hydrogen bonding as an acceptor and affects the electronic properties of the pyridine ring

  • The trifluoromethyl group at position 5 enhances lipophilicity and can occupy hydrophobic pockets in protein binding sites

  • Derivatives formed through transformation of the carbonyl chloride group (e.g., amides, esters) display varying biological profiles depending on the specific functionality introduced

These structure-activity relationships can be exploited in the design of targeted compounds with optimized biological properties.

Comparison with Related Compounds

Comparison with Other Fluorinated Pyridine Derivatives

CompoundMolecular FormulaMolecular WeightKey Differences
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chlorideC₇H₂ClF₄NO~227.55 g/molContains both 3-fluoro and 5-trifluoromethyl substituents
3-(Trifluoromethyl)pyridine-2-carbonyl chlorideC₇H₃ClF₃NO209.55 g/molLacks the 3-fluoro substituent; trifluoromethyl at position 3
5-(Trifluoromethyl)pyridine-2-carbonyl chlorideC₇H₃ClF₃NO209.55 g/molLacks the 3-fluoro substituent; trifluoromethyl at position 5
Pyridine-2-carbonyl chloride hydrochlorideC₆H₄ClNO·HCl~176 g/molLacks fluorine substituents; contains HCl salt

The additional fluorine substituent in 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride likely results in:

  • Increased electron deficiency in the pyridine ring

  • Higher electrophilicity of the carbonyl carbon

  • Greater metabolic stability in biological systems

  • Altered binding properties with potential biological targets

Structure-Property Relationships

The positioning of substituents on the pyridine ring creates distinct electronic and steric effects:

  • Fluorine at the 3-position creates a dipole that influences reactivity at the 2-position

  • The trifluoromethyl group at the 5-position affects the distribution of electron density throughout the ring

  • The combined effect of both substituents creates a unique electronic profile that distinguishes this compound from its mono-substituted analogs

These electronic effects directly influence chemical reactivity, particularly at the carbonyl chloride functionality, which is likely more electrophilic in 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride compared to less electron-deficient analogs.

Analytical Characterization

Spectroscopic Methods

Several spectroscopic techniques can be employed for the characterization of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusExpected Chemical ShiftsCoupling Patterns
¹H NMR8.5-9.0 ppm (H-6), 7.5-8.0 ppm (H-4)Complex splitting due to F and CF₃ coupling
¹⁹F NMR-60 to -65 ppm (CF₃), -120 to -130 ppm (3-F)Characteristic resonances for trifluoromethyl and aromatic fluorine
¹³C NMR165-170 ppm (C=O), 145-160 ppm (pyridine carbons), 120-125 ppm (q, CF₃)Complex splitting patterns due to C-F coupling

Infrared Spectroscopy (IR)

Key IR absorptions would include:

  • 1750-1780 cm⁻¹: C=O stretching (acid chloride)

  • 1580-1620 cm⁻¹: C=N and C=C stretching (pyridine ring)

  • 1100-1350 cm⁻¹: C-F stretching (trifluoromethyl and fluoro substituents)

Mass Spectrometry

Characteristic fragmentation patterns would likely include:

  • Molecular ion peak at m/z 227

  • Loss of Cl (m/z 192)

  • Loss of COCl (m/z 164)

  • CF₃⁺ fragment (m/z 69)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for purity assessment and quantitative analysis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride:

  • HPLC: Reverse-phase conditions using C18 columns with acetonitrile/water mobile phases

  • GC: Medium to high polarity columns (DB-5, DB-17) with temperature programming

  • Thin-layer chromatography (TLC): Silica gel plates with hexane/ethyl acetate solvent systems

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